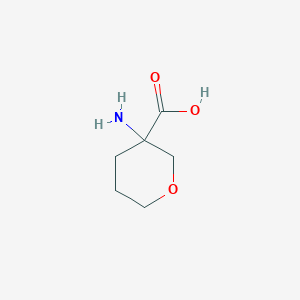

3-Aminotetrahydro-2H-pyran-3-carboxylic acid

Description

Properties

IUPAC Name |

3-aminooxane-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c7-6(5(8)9)2-1-3-10-4-6/h1-4,7H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDJRWBQJANLBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629367 |

Source

|

| Record name | 3-Aminooxane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131623-12-5 |

Source

|

| Record name | 3-Aminotetrahydro-2H-pyran-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131623-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminooxane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chiral Synthesis of 3-Aminotetrahydro-2H-pyran-3-carboxylic Acid: A Senior Application Scientist's In-Depth Technical Guide

Introduction: The Significance of Constrained β-Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the conformational control of bioactive molecules is a cornerstone of rational drug design. Cyclic β-amino acids, particularly those embedded within heterocyclic scaffolds, represent a class of privileged structures that offer a unique combination of structural rigidity and functional diversity. 3-Aminotetrahydro-2H-pyran-3-carboxylic acid, the subject of this guide, is a quintessential example of such a constrained β-amino acid. Its tetrahydropyran ring introduces a defined spatial arrangement of the amino and carboxylic acid functionalities, which can facilitate precise interactions with biological targets and improve pharmacokinetic properties. These structural motifs are sought after as building blocks in the synthesis of novel therapeutics, ranging from protease inhibitors to peptide mimetics.[1][2][3]

This technical guide provides an in-depth exploration of a viable and stereocontrolled synthetic approach to this compound. Drawing from established principles in organocatalysis and asymmetric synthesis, we will dissect a powerful cascade reaction strategy, elucidate the underlying mechanistic principles that govern its stereoselectivity, and present a detailed, actionable protocol for its implementation in a research and development setting.

Core Synthetic Strategy: An Organocatalyzed Cascade Approach

The construction of the chiral quaternary center at the C3 position of the tetrahydropyran ring presents a significant synthetic challenge. A highly effective strategy to address this is through an organocatalyzed cascade reaction. This approach leverages the power of a chiral amine catalyst to orchestrate a sequence of bond-forming events in a single pot, thereby maximizing efficiency and controlling stereochemistry.

A plausible and highly enantioselective route to a close precursor of our target molecule, a 3-amino tetrahydropyran-2-one derivative, has been reported.[3] This methodology can be adapted to furnish the desired this compound. The core of this strategy involves a cascade Michael addition/cyclization reaction between an α,β-unsaturated aldehyde and a glycine-derived pronucleophile, catalyzed by a chiral secondary amine.

Mechanistic Rationale and Stereochemical Control

The success of this asymmetric transformation hinges on the predictable and highly ordered transition state assembly orchestrated by the chiral organocatalyst. A diarylprolinol silyl ether is a common choice for this type of reaction, renowned for its ability to effectively shield one face of the reactive intermediates.

The catalytic cycle, depicted below, commences with the reaction between the α,β-unsaturated aldehyde and the chiral secondary amine catalyst to form a transient iminium ion. This activation lowers the LUMO of the Michael acceptor, rendering it susceptible to nucleophilic attack. Simultaneously, the pronucleophile is deprotonated to generate a reactive enolate.

The enolate then adds to the re-face of the iminium ion in a highly stereoselective Michael addition, dictated by the steric hindrance imposed by the bulky substituents on the chiral catalyst. This step establishes the first stereocenter. The resulting enamine intermediate is poised for an intramolecular cyclization. A subsequent intramolecular cyclization and hydrolysis yields the tetrahydropyran-2-one ring with the desired stereochemistry at the C3 and C4 positions.

To obtain the target this compound, the lactone can be hydrolyzed under basic conditions, followed by acidification to yield the desired product.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-TFA-Gly-Bt-Based Stereoselective Synthesis of Substituted 3-Amino Tetrahydro-2 H-pyran-2-ones via an Organocatalyzed Cascade Process - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Analysis of 3-Aminotetrahydro-2H-pyran-3-carboxylic Acid: A Synergistic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminotetrahydro-2H-pyran-3-carboxylic acid is a non-proteinogenic amino acid incorporating a tetrahydropyran (THP) scaffold, a privileged structure in medicinal chemistry. The conformational landscape of this molecule is critical as it dictates its three-dimensional shape, governing its interaction with biological targets and thereby influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive framework for elucidating the conformational preferences of this constrained amino acid, integrating high-resolution spectroscopic techniques with robust computational modeling. We detail not just the "how" but the "why" behind each methodological choice, offering a complete, self-validating system for rigorous conformational analysis aimed at accelerating drug discovery and development programs.

Introduction: The Structural Imperative

The tetrahydropyran ring is a common motif in numerous natural products and synthetic drugs due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. When functionalized with both an amino and a carboxylic acid group at the C3 position, as in this compound (3-ATPC), the molecule gains the characteristics of a constrained α,α-disubstituted amino acid. The rigidity of the cyclic backbone, combined with the potential for intramolecular hydrogen bonding, significantly restricts the available conformational space compared to acyclic analogues.

Understanding this conformational landscape is paramount. The specific arrangement of the amino and carboxyl groups in 3D space defines the molecule's pharmacophore, influencing its ability to bind to target proteins like enzymes or receptors. This guide outlines a multi-pronged strategy, combining experimental and theoretical methods to build a complete and validated model of 3-ATPC's structure in both solution and solid states.

Theoretical Underpinnings: Conformers of the Tetrahydropyran Ring

The tetrahydropyran ring, like cyclohexane, predominantly adopts a low-energy chair conformation . However, it also has higher-energy conformers such as the boat and twist-boat forms.[1] The presence of the heteroatom (oxygen) and bulky substituents at C3 introduces specific stereoelectronic effects that influence the equilibrium between these forms.

For 3-ATPC, the primary conformational question revolves around the orientation of the amino and carboxylic acid groups on the chair scaffold. These substituents can be either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). This leads to two primary chair conformers, as illustrated below, which are in dynamic equilibrium.

The relative stability of these conformers is governed by a complex interplay of factors:

-

Steric Hindrance: Bulky groups generally prefer the less crowded equatorial position to avoid unfavorable 1,3-diaxial interactions.[2]

-

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the amino group (donor) and the carboxylate group (acceptor), or between these groups and the ring oxygen, can stabilize specific conformations, including those with an axial substituent.[3]

-

Solvent Effects: The polarity of the solvent can influence the extent of intramolecular hydrogen bonding versus solvation, thereby shifting the conformational equilibrium.[4]

Figure 1: Equilibrium between the two primary chair conformations of 3-ATPC.

Experimental Elucidation: A Multi-Technique Approach

No single experimental technique can provide a complete conformational picture. A synergistic approach is required, where each method provides complementary information. The overall experimental workflow is designed to probe the molecule's structure at different physical states and levels of detail.

Figure 2: A comprehensive workflow for the conformational analysis of 3-ATPC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution

NMR spectroscopy is the most powerful tool for determining the solution-state conformation of molecules.[5] By analyzing various NMR parameters, we can deduce bond connectivities, relative stereochemistry, and through-space atomic proximities.

Causality Behind Experimental Choices: We employ a suite of 1D and 2D NMR experiments. 1D ¹H NMR provides initial information on chemical shifts and coupling constants (J-values), which are sensitive to dihedral angles. 2D experiments like COSY and HSQC establish covalent frameworks, while NOESY/ROESY are critical for identifying through-space correlations between protons that are close in space but not necessarily through bonds, providing direct evidence of the dominant conformation.[6][7]

Protocol 1: NMR-Based Solution Conformation Analysis

-

Sample Preparation: Dissolve 5-10 mg of 3-ATPC in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.[3]

-

1D ¹H Spectrum Acquisition: Acquire a standard 1D ¹H spectrum to assess sample purity and spectral dispersion.

-

2D COSY & TOCSY: Acquire COSY and TOCSY spectra to establish proton-proton coupling networks within the pyran ring and assign all spin systems.

-

2D HSQC: Acquire a ¹H-¹³C HSQC spectrum to assign the chemical shifts of all carbon atoms attached to protons.

-

2D NOESY/ROESY Acquisition:

-

Acquire a 2D NOESY (or ROESY for medium-sized molecules to avoid zero-crossing issues) spectrum with a mixing time optimized to observe key intramolecular correlations (typically 200-500 ms).

-

Rationale: The presence or absence of specific NOEs is diagnostic. For example, an NOE between an axial proton at C2 and an axial proton at C6 would support a chair conformation. An NOE between a substituent proton and a ring proton can help define its axial/equatorial orientation.

-

-

Data Analysis & Interpretation:

-

Integrate cross-peaks in the NOESY/ROESY spectrum to obtain distance restraints.

-

Measure ³J(H,H) coupling constants from the high-resolution 1D ¹H spectrum. These values can be used with the Karplus equation to estimate dihedral angles.[8]

-

Combine all data to build a qualitative and quantitative model of the dominant solution conformation.

-

| Expected NMR Data for Conformational Assignment | Axial-COOH Conformer | Equatorial-COOH Conformer |

| Key NOE Correlation | Strong NOE between NH₂ protons and axial protons at C2/C4 | Strong NOE between NH₂ protons and equatorial protons at C2/C4 |

| ³J(H,H) Coupling | Expect characteristic large (8-12 Hz) axial-axial couplings and small (2-4 Hz) axial-equatorial/equatorial-equatorial couplings for ring protons. | Expect a different pattern of large and small couplings depending on the specific protons involved. |

Single-Crystal X-Ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides unambiguous, high-resolution information about the molecular structure in the solid state, including precise bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.[9] This serves as a crucial validation point for computational models and provides insights into intermolecular interactions.

Protocol 2: X-Ray Crystallography

-

Crystallization (Rate-Limiting Step):

-

Grow single crystals of 3-ATPC suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering.[9]

-

Experiment with various solvents (e.g., water/ethanol, methanol/ether) to find optimal crystallization conditions.

-

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, high-resolution structural model.[10][11]

-

Analysis: Analyze the refined structure to determine the conformation of the tetrahydropyran ring, the orientation of the substituents, and identify any intra- and intermolecular hydrogen bonds that stabilize the crystal packing.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for probing the vibrational modes of a molecule, which are influenced by its structure and hydrogen-bonding environment.[13] It is particularly useful for identifying the presence of specific functional groups and assessing hydrogen bonding.

Causality Behind Experimental Choices: The positions of the amide I (C=O stretch) and amide II (N-H bend) bands are sensitive to the secondary structure and hydrogen bonding of amino acids.[14][15] For 3-ATPC, shifts in the O-H and N-H stretching frequencies can provide strong evidence for the presence and strength of intramolecular hydrogen bonds, which are key to stabilizing certain conformers.[16]

Protocol 3: FTIR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample. For solution studies, use a cell with appropriate windows (e.g., CaF₂).[14]

-

Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis:

-

Identify the characteristic absorption bands for the amino (N-H stretch, ~3300-3500 cm⁻¹) and carboxylic acid (C=O stretch, ~1700-1760 cm⁻¹; O-H stretch, broad ~2500-3300 cm⁻¹) groups.

-

A significant red shift (shift to lower wavenumber) and broadening of the O-H and N-H bands compared to non-hydrogen-bonded references would indicate the presence of strong intramolecular hydrogen bonding, providing evidence for a compact, folded conformation.[17]

-

Computational Chemistry: Modeling the Energetic Landscape

Computational methods are indispensable for exploring the full conformational energy landscape and providing a theoretical basis for experimental observations.[18][19]

Density Functional Theory (DFT) Calculations

DFT provides a good balance of accuracy and computational cost for calculating the geometries and relative energies of different conformers in the gas phase or with implicit solvent models.[1]

Protocol 4: DFT Conformational Search

-

Initial Structure Generation: Build the axial and equatorial conformers of 3-ATPC in a molecular modeling program.

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This process finds the lowest energy structure for each starting conformation.[20]

-

Energy Calculation: Calculate the single-point energies of the optimized structures using a larger basis set for higher accuracy. Include a polarizable continuum model (PCM) to simulate the effects of a solvent.

-

Thermodynamic Analysis: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic properties like Gibbs free energy (ΔG), which determines the relative population of conformers at a given temperature.

-

Validation (Self-Validation System): Predict NMR chemical shifts and coupling constants from the optimized geometries and compare them with the experimental data. A good correlation validates the computational model.[8]

Figure 3: Workflow for DFT-based conformational analysis and validation.

Molecular Dynamics (MD) Simulations

MD simulations model the dynamic behavior of a molecule over time in an explicit solvent environment, providing insights into conformational flexibility and the transitions between different states.[6][21]

Protocol 5: Molecular Dynamics Simulation

-

System Setup: Place the lowest energy conformer from DFT calculations into a simulation box filled with explicit water molecules (e.g., TIP3P).

-

Parameterization: Assign a suitable force field (e.g., GAFF, AMBER) to describe the atomic interactions.

-

Minimization and Equilibration: Minimize the energy of the system to remove bad contacts, then gradually heat the system to the target temperature (e.g., 300 K) and equilibrate it under constant pressure.

-

Production Run: Run the simulation for a sufficient length of time (e.g., 100-500 ns) to adequately sample the conformational space.

-

Trajectory Analysis: Analyze the resulting trajectory to identify the most populated conformational states, measure key dihedral angles over time, and analyze the hydrogen bonding patterns.

Conclusion and Implications for Drug Development

The conformational analysis of this compound is a non-trivial task that requires a carefully integrated approach. By combining the strengths of NMR spectroscopy for solution structure, X-ray crystallography for solid-state validation, FTIR for probing hydrogen bonds, and computational modeling for a complete energetic and dynamic picture, researchers can build a highly reliable model of its three-dimensional structure.

For drug development professionals, this detailed structural knowledge is invaluable. It enables:

-

Rational Drug Design: Understanding the preferred conformation allows for the design of more potent analogues that are "pre-organized" for binding to a biological target.

-

Structure-Activity Relationship (SAR) Studies: Correlating conformational features with biological activity provides deeper insights into the requirements for molecular recognition.

-

Improving ADME Properties: The conformation influences properties like lipophilicity and the exposure of hydrogen bond donors/acceptors, which are critical for absorption, distribution, metabolism, and excretion (ADME). The carboxylic acid functional group is known to impact solubility and bioavailability.[22][23]

This guide provides the foundational strategy and detailed protocols to empower scientific teams to rigorously characterize 3-ATPC and related constrained amino acids, ultimately de-risking and accelerating the journey from molecular concept to therapeutic reality.

References

- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons. [Link not available]

-

Kessler, H., et al. (1998). Conformational Analysis of Furanoid ε-Sugar Amino Acid Containing Cyclic Peptides by NMR Spectroscopy, Molecular Dynamics Simulation, and X-ray Crystallography: Evidence for a Novel Turn Structure. Journal of the American Chemical Society, 120(35), 8825–8838. [Link]

-

Eliel, E. L., et al. (1981). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 103(12), 3583–3583. [Link]

-

Jackson, M., & Mantsch, H. H. (1995). The conformational analysis of peptides using Fourier transform IR spectroscopy. Biopolymers, 37(4), 329-357. [Link]

- Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. [Link not available, general reference]

-

Wishart, D. S., et al. (2022). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, 13(1), 108-120. [Link]

-

He, W., et al. (2016). Surface FTIR Techniques to Analyze the Conformation of Proteins/ Peptides in H2O Environment. Journal of Analytical & Bioanalytical Techniques, 7(1). [Link]

-

Kong, J., & Yu, S. (2007). Fourier Transform Infrared Spectroscopic Analysis of Protein Secondary Structures. Acta Biochimica et Biophysica Sinica, 39(8), 549-559. [Link]

-

Freeman, F., et al. (1998). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. The Journal of Physical Chemistry A, 102(51), 10633–10641. [Link]

- Karplus, M., & McCammon, J. A. (2002). Molecular dynamics simulations of biomolecules. Nature Structural & Molecular Biology, 9(9), 646-652. [Link not available, general reference]

-

Pell, A. J. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. ACD/Labs. [Link]

-

Freeman, F. (2014). A computational study of 4-alkyl equatorial tetrahydro-2 H-thiopyran-1-oxides. ResearchGate. [Link]

-

Thomas, T., et al. (2016). Conformational polymorphs of isobutyl-6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate: spectroscopic, structural and DFT approach. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 3), 439-451. [Link]

-

Ghoneim, A. A., & El-Gazzar, A. A. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966-S970. [Link]

-

Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current protocols in pharmacology, Chapter 7, Unit7.3. [Link]

-

Casy, A. F., & Hassan, M. M. (1984). Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. ResearchGate. [Link]

-

Roy, R., & Caron, A. (2020). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 16, 2736-2746. [Link]

-

Crysdot LLC. (n.d.). This compound. [Link]

-

Gedeon, T. A., & Lange, J. H. (2020). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 18(30), 5823-5827. [Link]

-

Lee, T. S., et al. (2021). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. The Journal of Physical Chemistry B, 125(27), 7464-7475. [Link]

-

Sharma, R., et al. (2022). Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. European Journal of Chemistry, 13(2), 135-144. [Link]

-

Liwo, A., & Scheraga, H. A. (2014). Computational techniques for efficient conformational sampling of proteins. Current opinion in structural biology, 25, 64-69. [Link]

-

Lamberth, C. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

-

Horgan, C., & Moore, S. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Future Medicinal Chemistry, 14(3), 195-212. [Link]

-

Svete, J. (2020). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Molecules, 25(21), 5197. [Link]

-

MDPI Books. (2024). Computational Analysis and Conformational Modeling for Protein Structure and Interaction. [Link]

- Wouters, J., & Ooms, F. (2001). Role of crystallography in drug design. Current medicinal chemistry, 8(8), 915-929. [Link not available, general reference]

-

Jagadeesh, B., & Nangia, A. (2018). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate. [Link]

-

Al-Majid, A. M., et al. (2021). Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid. Crystals, 11(10), 1166. [Link]

-

Casy, A. F., & Hassan, M. M. A. (1984). Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. J. Chem. Soc., Perkin Trans. 2, (5), 683-689. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]

- 3. Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative | European Journal of Chemistry [eurjchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Conformational polymorphs of isobutyl-6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate: spectroscopic, structural and DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 17. ovid.com [ovid.com]

- 18. Computational techniques for efficient conformational sampling of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. application.wiley-vch.de [application.wiley-vch.de]

- 23. DSpace [cora.ucc.ie]

Navigating the Spectral Landscape: An In-depth Technical Guide to the NMR Chemical Shifts of 3-Aminotetrahydro-2H-pyran-3-carboxylic Acid

For Immediate Release

[CITY, STATE] – Researchers, scientists, and professionals in drug development now have a comprehensive resource for understanding the nuclear magnetic resonance (NMR) characteristics of 3-aminotetrahydro-2H-pyran-3-carboxylic acid. This in-depth technical guide provides a detailed analysis of the predicted ¹H and ¹³C NMR chemical shifts of this important, yet sparsely documented, cyclic amino acid analogue. By leveraging data from structurally related compounds and fundamental spectroscopic principles, this whitepaper offers a foundational understanding for the characterization and analysis of this and similar molecules.

Introduction: The Significance of this compound

This compound is a non-proteinogenic amino acid that incorporates a tetrahydropyran ring, a common scaffold in medicinal chemistry. Its constrained cyclic structure and the presence of both an amino and a carboxylic acid group make it a valuable building block in the design of novel therapeutics, particularly in the development of peptidomimetics and conformationally restricted peptides. Accurate structural elucidation is paramount in drug discovery, and NMR spectroscopy stands as a primary tool for this purpose. This guide aims to fill the gap in the available spectral data for this compound by providing a detailed, predictive analysis of its ¹H and ¹³C NMR spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts

Due to the limited availability of direct experimental NMR data for this compound, the chemical shifts presented here are predicted based on an analysis of structurally analogous compounds, including tetrahydropyran, piperidine-3-carboxylic acid, 4-aminotetrahydropyran, and 3-hydroxytetrahydrofuran. These predictions provide a robust starting point for researchers working with this molecule.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the following atom numbering scheme will be used for this compound:

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR chemical shifts are summarized in the table below. These values are expected for a sample dissolved in a neutral aqueous solvent like D₂O. The chemical shifts of the amine and carboxylic acid protons are highly dependent on pH and solvent and may exchange with deuterium, leading to broad or absent signals.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-2 (axial & equatorial) | 3.5 - 4.0 | m | Diastereotopic protons, deshielded by the adjacent oxygen atom. |

| H-4 (axial & equatorial) | 1.8 - 2.2 | m | Diastereotopic protons. |

| H-5 (axial & equatorial) | 1.6 - 2.0 | m | Diastereotopic protons. |

| H-6 (axial & equatorial) | 3.6 - 4.1 | m | Diastereotopic protons, deshielded by the adjacent oxygen atom. |

| -NH₂ | Variable (typically 7.0-8.5 in non-exchanging solvent) | br s | Broad singlet, position is concentration, solvent, and pH dependent. Will exchange in D₂O. |

| -COOH | Variable (typically 10-13 in non-exchanging solvent) | br s | Broad singlet, position is concentration, solvent, and pH dependent. Will exchange in D₂O. |

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts are presented below, assuming a neutral aqueous solvent.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 65 - 70 | Deshielded by the adjacent oxygen atom. |

| C-3 | 55 - 60 | Quaternary carbon, deshielded by both nitrogen and the carboxylic acid group. |

| C-4 | 25 - 30 | |

| C-5 | 20 - 25 | |

| C-6 | 68 - 73 | Deshielded by the adjacent oxygen atom. |

| C' (COOH) | 175 - 180 | Carbonyl carbon of the carboxylic acid. |

Rationale Behind the Predicted Chemical Shifts

The predicted chemical shifts are derived from the foundational principles of NMR spectroscopy and by drawing comparisons with structurally related molecules.

-

Influence of the Ring Oxygen: The electronegative oxygen atom in the tetrahydropyran ring strongly deshields the adjacent C-2 and C-6 carbons and their attached protons. This effect is evident when comparing the chemical shifts of cyclohexane (¹H: ~1.44 ppm, ¹³C: ~27.1 ppm) with tetrahydropyran (¹H at C2/C6: ~3.58 ppm, ¹³C at C2/C6: ~68.5 ppm).

-

Effect of the Amino and Carboxylic Acid Groups at C-3: The electron-withdrawing nature of the amino and carboxylic acid groups at the C-3 position will cause a significant downfield shift for this quaternary carbon. The protons on the adjacent C-2 and C-4 positions will also experience a deshielding effect, though to a lesser extent. For comparison, in piperidine-3-carboxylic acid, the C-3 carbon appears around 54 ppm.[1]

-

Stereochemistry: The chair conformation of the tetrahydropyran ring leads to distinct chemical environments for axial and equatorial protons. This will result in complex splitting patterns (multiplicities) for the methylene protons at C-2, C-4, C-5, and C-6 due to geminal and vicinal couplings. The exact coupling constants will depend on the dihedral angles between the coupled protons.

Experimental Protocol for NMR Analysis

For researchers aiming to acquire experimental NMR data for this compound, the following protocol is recommended.

Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated water (D₂O) is a good starting point for observing exchangeable protons and mimicking a biological environment. For observing the NH₂ and COOH protons, a non-aqueous solvent such as DMSO-d₆ can be used.

-

Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for organic solvents, to reference the chemical shifts to 0.00 ppm.

-

pH Adjustment (for aqueous samples): The ionization state of the amino and carboxylic acid groups is pH-dependent, which will significantly affect the chemical shifts. It is advisable to adjust the pD of the D₂O solution to a defined value using dilute DCl or NaOD and to report this value with the spectral data.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and the presence of a quaternary carbon, a larger number of scans and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

-

2D NMR Experiments: To unambiguously assign the proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons like C-3 and the carboxyl carbon.

-

Caption: Recommended experimental workflow for NMR analysis.

Conclusion

This technical guide provides a detailed, predictive framework for the ¹H and ¹³C NMR chemical shifts of this compound. By understanding the influence of the molecular structure on the NMR spectrum and following the recommended experimental protocols, researchers can confidently characterize this and related compounds. This foundational knowledge is crucial for advancing the use of such unique amino acid analogues in drug discovery and development.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link][1]

Sources

An In-depth Technical Guide to the FTIR Spectrum of 3-Aminotetrahydro-2H-pyran-3-carboxylic Acid

Introduction

3-Aminotetrahydro-2H-pyran-3-carboxylic acid is a non-proteinogenic cyclic amino acid derivative. Its constrained structure, incorporating a tetrahydropyran ring, makes it a valuable building block in medicinal chemistry and drug development. The precise spatial arrangement of its amino and carboxylic acid functional groups offers a unique scaffold for designing peptides, peptidomimetics, and other pharmacologically active agents.

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such molecules.[1] By measuring the absorption of infrared radiation, FTIR provides a distinct molecular "fingerprint," revealing the presence and chemical environment of functional groups within a sample.[1][2]

This guide provides a comprehensive technical overview of the FTIR spectrum of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental methodology, spectral interpretation, and the causal logic behind the observed spectral features. We will delve into the critical influence of the molecule's zwitterionic nature on its spectrum and provide detailed protocols for acquiring high-quality data.

Molecular Structure and the Zwitterionic State

A correct interpretation of the FTIR spectrum is impossible without first understanding the molecule's likely chemical state. As an amino acid, this compound contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In the solid state, an intramolecular acid-base transfer occurs, leading to the formation of a zwitterion. The proton from the carboxylic acid is transferred to the amino group, resulting in a carboxylate ion (-COO⁻) and an ammonium cation (-NH₃⁺).

This zwitterionic form is the thermodynamically stable state for amino acids in solid form and significantly alters the vibrational characteristics of the functional groups compared to their neutral counterparts. Therefore, the expected FTIR spectrum will not show the classic signatures of a free carboxylic acid and a primary amine, but rather those of a carboxylate and an ammonium group.

Caption: Chemical structures of this compound.

Principles of FTIR Spectroscopy

FTIR spectroscopy measures the interaction of infrared radiation with a sample to identify its molecular components.[3] The technique utilizes a Michelson interferometer, which allows all frequencies of IR light to irradiate the sample simultaneously.[1][4] When the frequency of the IR radiation matches the natural vibrational frequency of a specific chemical bond, the bond absorbs the energy, resulting in a transition to a higher vibrational state.

The resulting signal, an interferogram, is a plot of light intensity versus time. A mathematical process known as a Fourier transform converts this complex signal into a familiar spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[3] This spectrum contains a series of absorption bands, with the position and intensity of each band corresponding to a specific type of molecular vibration (e.g., stretching, bending), making FTIR a powerful tool for identifying functional groups.[2]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

For a solid sample like this compound, the choice of sampling technique is critical for obtaining a reliable spectrum.

Rationale for Method Selection

Attenuated Total Reflectance (ATR) is the modern, preferred method for most solid and liquid samples.[5] Its primary advantage is the lack of extensive sample preparation; the sample is simply brought into direct contact with a high-refractive-index crystal (commonly diamond).[6] This makes the technique fast, reproducible, and minimizes potential issues from atmospheric moisture.

The Potassium Bromide (KBr) Pellet method is a traditional transmission technique that can yield excellent, high-resolution spectra.[5][7] It involves grinding the sample with IR-transparent KBr powder and pressing it into a thin, transparent pellet. While capable of producing high-quality data, it is more labor-intensive and susceptible to contamination from moisture absorbed by the hygroscopic KBr.[5]

For this guide, we will detail the ATR protocol as the primary, self-validating system due to its superior ease of use and robustness.

Detailed Experimental Protocol (ATR-FTIR)

This protocol outlines the steps for acquiring an FTIR spectrum using a modern spectrometer equipped with a diamond ATR accessory.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's specifications.

-

Confirm the ATR accessory is correctly installed and the crystal surface is clean. Clean with a soft-bristled brush or a lint-free wipe soaked in isopropanol or ethanol, then allow it to fully evaporate.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum.[5]

-

Causality: Without a proper background scan, atmospheric and instrumental artifacts would obscure the true spectral features of the sample.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only enough material to completely cover the crystal surface is needed (typically 1-2 mg).

-

Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. Typical acquisition parameters for a high-quality spectrum are:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

-

The resulting spectrum will be automatically ratioed against the collected background.

-

-

Post-Acquisition and Cleaning:

-

Retract the press arm and carefully remove the sample powder from the crystal using a soft brush or wipe.

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) to prevent cross-contamination of future analyses.

-

Caption: Experimental workflow for ATR-FTIR analysis.

Spectral Analysis and Interpretation

The FTIR spectrum of this compound is best analyzed by assigning absorption bands to the vibrational modes of its constituent functional groups, with the understanding that the zwitterionic form is dominant.

Summary of Expected Absorption Bands

The following table summarizes the key vibrational frequencies expected in the spectrum. The interpretation is based on the zwitterionic structure.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Assigned Functional Group |

| 3300 - 2500 | Broad, Strong | N-H Stretching | Ammonium (-NH₃⁺) |

| 2960 - 2850 | Medium-Strong | C-H Stretching (Asymmetric & Symmetric) | Aliphatic CH₂ groups (Pyran ring) |

| ~1630 - 1550 | Strong | N-H Bending (Asymmetric) | Ammonium (-NH₃⁺) |

| ~1610 - 1550 | Strong | C=O Stretching (Asymmetric) | Carboxylate (-COO⁻) |

| ~1550 | Medium | N-H Bending (Symmetric) | Ammonium (-NH₃⁺) |

| ~1410 - 1380 | Medium-Strong | C=O Stretching (Symmetric) | Carboxylate (-COO⁻) |

| 1470 - 1450 | Medium | CH₂ Bending (Scissoring) | Aliphatic CH₂ groups (Pyran ring) |

| 1300 - 1000 | Strong | C-O Stretching | Ether (C-O-C of Pyran ring) & C-N Stretching |

Detailed Interpretation

-

Ammonium (-NH₃⁺) Region (3300 - 2500 cm⁻¹): Instead of the two sharp peaks characteristic of a primary amine (-NH₂) around 3400-3300 cm⁻¹, the spectrum will be dominated by a very broad and strong absorption band spanning from ~3300 cm⁻¹ down to ~2500 cm⁻¹.[8] This broadness is due to the various stretching vibrations of the N-H bonds in the -NH₃⁺ group, which are extensively hydrogen-bonded in the solid crystal lattice. This feature often overlaps with the C-H stretching region.

-

Carboxylic Acid vs. Carboxylate Region (1800 - 1500 cm⁻¹): A key indicator of the zwitterionic form is the absence of a sharp, intense C=O stretch from a carboxylic acid, typically found around 1760-1690 cm⁻¹.[9][10] Also absent will be the extremely broad O-H stretch of the acid group that normally extends from 3300-2500 cm⁻¹.[9][11] In its place, two distinct and strong bands will appear:

-

Asymmetric Carboxylate Stretch (-COO⁻): A strong absorption between 1610-1550 cm⁻¹.

-

Symmetric Carboxylate Stretch (-COO⁻): A medium-to-strong absorption between 1410-1380 cm⁻¹. The presence of these two bands, coupled with the absence of the typical C=O band, is definitive proof of the carboxylate anion.[12]

-

-

Amine vs. Ammonium Bending Region (1650 - 1500 cm⁻¹): A primary amine (-NH₂) shows a bending (scissoring) vibration around 1650-1580 cm⁻¹.[13] For the ammonium group (-NH₃⁺), there are two characteristic bending modes: an asymmetric bend around 1630-1550 cm⁻¹ and a symmetric bend near 1550 cm⁻¹. The asymmetric -NH₃⁺ bend often overlaps with the strong asymmetric carboxylate stretch, resulting in a broad, complex absorption band in this region.

-

Aliphatic and Ether Region (3000 - 2850 cm⁻¹ & 1300 - 1000 cm⁻¹):

-

C-H Stretching: Sharp to medium-intensity peaks between 2960-2850 cm⁻¹ arise from the asymmetric and symmetric stretching of the C-H bonds in the CH₂ groups of the tetrahydropyran ring.[14] These peaks will appear superimposed on the broad -NH₃⁺ absorption.

-

C-O-C Stretching: The tetrahydropyran ring contains an ether linkage. This will give rise to a strong, characteristic C-O stretching band in the fingerprint region, typically between 1150-1050 cm⁻¹. This is one of the most prominent peaks in the lower wavenumber region.

-

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1250-1020 cm⁻¹ range and may overlap with the strong C-O ether stretch.[13]

-

Conclusion

The FTIR spectrum of this compound is fundamentally defined by its zwitterionic structure in the solid state. Key diagnostic features include a very broad N-H stretch for the ammonium group (-NH₃⁺), and the replacement of the typical carboxylic acid C=O and O-H bands with strong asymmetric and symmetric stretches from the carboxylate anion (-COO⁻). These are complemented by the characteristic absorptions of the aliphatic C-H bonds and the strong C-O-C ether stretch from the tetrahydropyran ring.

By employing a robust experimental technique such as ATR-FTIR and understanding the principles of spectral interpretation outlined in this guide, researchers can confidently verify the identity, purity, and structural integrity of this important molecule, ensuring its suitability for applications in drug discovery and materials science.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

ChemistryScribe. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Universal Lab. (2024, March 6). Principle of Fourier Transform Infrared Spectroscopy (FTIR) Analysis. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Scribd. (n.d.). FTIR tables. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. Retrieved from [Link]

-

Innovatech Labs. (2011, December 8). FTIR Analysis Sampling Techniques. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

Goormaghtigh, E., et al. (1994). The conformational analysis of peptides using Fourier transform IR spectroscopy. Sub-cellular biochemistry, 23, 405–450. Retrieved from [Link]

-

NIST. (n.d.). Tetrahydropyran. In NIST Chemistry WebBook. Retrieved from [Link]

-

ACS Publications. (2023). Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. ACS Earth and Space Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Tetrahydropyran. In NIST Chemistry WebBook. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Tetrahydropyran. In NIST Chemistry WebBook. Retrieved from [Link]

-

Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Journal of the South Carolina Academy of Science. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR data for α-amino acids and their complexes (cm −1 ). Retrieved from [Link]

-

PubChem. (n.d.). cis-3-aminotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) the amino acid/peptide systems that formed.... Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydro-2H-pyran-3-carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). Synthesis and biological activities of some fused pyran derivatives. Retrieved from [Link]

-

ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]

- 3. agilent.com [agilent.com]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. jascoinc.com [jascoinc.com]

- 6. FTIR Analysis Sampling Techniques - Innovatech Labs [innovatechlabs.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry of 3-Aminotetrahydro-2H-pyran-3-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry of 3-Aminotetrahydro-2H-pyran-3-carboxylic acid

Foreword: Charting a Course for a Novel Analyte

In the landscape of drug development and metabolomics, non-proteinogenic amino acids represent both a challenge and an opportunity. This compound, a cyclic amino acid analog, is one such molecule of emerging interest. Its unique structural scaffold—featuring a tetrahydropyran ring—necessitates a bespoke analytical approach, as standard methodologies developed for linear amino acids may prove inadequate.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals tasked with the qualitative and quantitative analysis of this compound. We will move beyond rote protocols to explore the underlying principles that govern its behavior in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) environment. By understanding the causality behind each experimental choice, from sample preparation to fragmentation analysis, we can build a robust, reliable, and self-validating analytical system.

Analyte Characterization: Foundational Physicochemical Properties

A successful analytical method begins with a thorough understanding of the analyte. This compound (C₆H₁₁NO₃) is a polar, zwitterionic molecule, properties that profoundly influence every stage of the LC-MS/MS workflow.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₃ | [2] |

| Molecular Weight | 145.16 g/mol | [2][3] |

| Exact Mass | 145.0739 u | [2][3] |

| Polar Surface Area (PSA) | 72.6 Ų | [2] |

| Predicted XLogP3 | -0.7 | [2] |

The low XLogP3 value confirms the compound's hydrophilic nature, indicating that reversed-phase liquid chromatography (RPLC) will likely provide insufficient retention.[4] This necessitates the exploration of alternative chromatographic strategies like Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography.

Strategic Sample Preparation: Isolating the Analyte

The goal of sample preparation is to extract the analyte from its matrix (e.g., plasma, urine, cell lysate) while removing interferences like salts, proteins, and lipids that can suppress ionization and contaminate the LC-MS system.[5][6] Given the analyte's polarity, a protein precipitation followed by liquid-liquid extraction or solid-phase extraction is a robust approach.

Experimental Protocol: Protein Precipitation & Extraction

This protocol is designed for the extraction of polar metabolites from a complex biological matrix like plasma.

-

Aliquoting: In a microcentrifuge tube, aliquot 50 µL of the biological sample (e.g., plasma).

-

Internal Standard Spiking: Add 5 µL of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to account for matrix effects and variability.

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The cold temperature and organic solvent effectively denature and precipitate proteins.[7]

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the sample at >14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins and other cellular debris.[5]

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step concentrates the analyte.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid) for HILIC analysis. Vortex for 30 seconds to ensure the analyte is fully dissolved.

-

Final Centrifugation: Centrifuge one last time at >14,000 x g for 5 minutes to pellet any remaining particulates.

-

Transfer to Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.[8]

Chromatographic Separation: Taming a Polar Molecule

As established, the high polarity of this compound makes traditional C18 columns ineffective. HILIC or mixed-mode chromatography provides a superior alternative by utilizing a polar stationary phase and a high-organic mobile phase to retain and separate polar analytes.[4]

Workflow: LC Method Development

Caption: Logical workflow for HILIC-based LC method development.

Optimized LC Parameters

| Parameter | Recommended Setting | Rationale |

| Column | Amide-HILIC (e.g., Waters ACQUITY UPLC BEH Amide), 100 x 2.1 mm, 1.7 µm | Provides robust retention for highly polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | The aqueous component facilitates analyte elution in HILIC mode. Formic acid aids in protonation for positive ion ESI.[9] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The high organic content is necessary for analyte retention on the HILIC stationary phase.[4] |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency. |

| Gradient | 95% B to 60% B over 8 min, hold for 1 min, return to 95% B and re-equilibrate for 4 min | A shallow gradient is often required to achieve good separation of polar isomers and analogs. |

| Injection Volume | 2-5 µL | Minimizes peak distortion while ensuring sufficient analyte is loaded onto the column. |

| Column Temp | 40°C | Elevated temperature can improve peak shape and reduce mobile phase viscosity. |

Mass Spectrometry: Ionization and Fragmentation

Electrospray ionization (ESI) is the ideal technique for ionizing polar molecules like our target analyte directly from the liquid phase.[10][11] We will explore both positive and negative ionization modes to determine the most sensitive and specific approach.

Ionization and Precursor Ion Selection

-

Positive Ion Mode (ESI+): The primary amine and carboxylic acid groups can both be protonated. The amine group is typically more basic, leading to the formation of a stable protonated molecule, [M+H]⁺, at m/z 146.0811 .

-

Negative Ion Mode (ESI-): The carboxylic acid group is readily deprotonated to form [M-H]⁻ at m/z 144.0666 .

The choice between modes often depends on which provides a more stable precursor and yields more informative fragment ions upon collision-induced dissociation (CID).

Tandem MS (MS/MS) and Fragmentation Analysis

The analysis of cyclic structures by MS/MS is inherently more complex than that of their linear counterparts because an initial ring-opening event is required before sequential losses can occur.[10][12] This often results in a smaller number of dominant product ions compared to linear peptides. The fragmentation pattern is highly dependent on the collision energy applied.

Predicted Fragmentation Pathway (Positive Ion Mode)

The protonated precursor ion ([M+H]⁺, m/z 146.1) is expected to undergo fragmentation through several key pathways involving the loss of small neutral molecules and ring cleavage.

Caption: Proposed fragmentation cascade for [M+H]⁺ of the analyte.

-

Loss of Water ([M+H-H₂O]⁺, m/z 128.1): A common fragmentation for molecules with a carboxylic acid group, resulting in a stable acylium ion.[13][14]

-

Sequential Loss of Water and Carbon Monoxide ([M+H-H₂O-CO]⁺, m/z 100.1): Following the initial water loss, the resulting acylium ion can lose carbon monoxide. This is a characteristic fragmentation pathway for amino acids.[13]

-

Loss of Ammonia ([M+H-NH₃]⁺, m/z 129.1): The loss of the amino group as neutral ammonia is another plausible pathway, leaving a protonated cyclic ether with a carboxylic acid.

Optimized MS/MS Parameters (MRM)

For quantitative analysis, a Multiple Reaction Monitoring (MRM) method should be developed using the most stable and intense transitions.

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp | 400 °C |

| Precursor Ion (Q1) | m/z 146.1 |

| Product Ion (Q3) | m/z 128.1 (Quantifier), m/z 100.1 (Qualifier) |

| Collision Energy | Optimized empirically (typically 10-25 eV) |

| Dwell Time | 50-100 ms |

Method Trustworthiness: Validation and Quality Control

A fully developed method is not complete until it has been validated to ensure its performance is reliable and fit for purpose. Key validation parameters to assess include:

-

Linearity and Range: Demonstrating a proportional response to concentration over a defined range.

-

Accuracy and Precision: Assessing how close the measured values are to the true values and the degree of scatter between replicate measurements.

-

Selectivity: Ensuring the method can differentiate the analyte from other matrix components.

-

Limit of Detection (LOD) and Quantification (LOQ): Determining the lowest concentration that can be reliably detected and quantified.

-

Matrix Effect: Evaluating the ion suppression or enhancement caused by the sample matrix.

-

Stability: Assessing the analyte's stability in the matrix and prepared samples under various storage conditions.

References

-

Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. MDPI. [Link]

-

Mass Spectrometric Analysis of Cyclic Peptides. Royal Society of Chemistry. [Link]

-

Fragmentation of Deprotonated Cyclic Dipeptides by Electrospray Ionization Mass Spectrometry. PubMed. [Link]

-

Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. MDPI. [Link]

-

The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. PMC - NIH. [Link]

-

Design, Synthesis, and Characterization of New Cyclic d,l-α-alternate Amino Acid Peptides by Capillary Electrophoresis Coupled to Electrospray Ionization Mass Spectrometry. PubMed. [Link]

-

Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX. [Link]

-

Sample preparation guideline for extraction of polar metabolites from adherent or. Princeton University. [Link]

-

Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry. PMC - NIH. [Link]

-

Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. OPUS at UTS. [Link]

-

Design, synthesis and characterization of new cyclic D, L – α - alternate amino acid peptides by capillary electrophoresis coupled to electrospray ionization mass spectrometry (CE-ESI-MS). ResearchGate. [Link]

-

Precursor and product ions for liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS-MS) analysis of 20 underivatized amino acids. ResearchGate. [Link]

-

Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]

-

A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. PMC - NIH. [Link]

-

PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. The University of Arizona. [Link]

-

4-aminotetrahydro-2H-pyran-4-carboxylic acid. PubChem. [Link]

-

A beginner's guide to mass spectrometry–based proteomics. Portland Press. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

Sources

- 1. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 2. echemi.com [echemi.com]

- 3. 4-aminotetrahydro-2H-pyran-4-carboxylic acid | C6H11NO3 | CID 2734401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rockefeller.edu [rockefeller.edu]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. sciex.com [sciex.com]

- 10. books.rsc.org [books.rsc.org]

- 11. portlandpress.com [portlandpress.com]

- 12. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Predicted pKa of 3-Aminotetrahydro-2H-pyran-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of pKa in Modern Drug Discovery

In the landscape of contemporary drug development, a molecule's acid dissociation constant, or pKa, stands as a cornerstone of its developability profile. This parameter, which describes the propensity of a molecule to ionize at a given pH, governs a cascade of critical pharmacokinetic and pharmacodynamic properties. From solubility and membrane permeability to protein binding and metabolic stability, the ionization state of a drug candidate profoundly influences its journey through the body and its ultimate therapeutic efficacy. For professionals in the pharmaceutical sciences, an accurate and early understanding of a molecule's pKa is not merely an academic exercise but a crucial step in derisking candidates and optimizing their potential for clinical success.

This guide focuses on 3-aminotetrahydro-2H-pyran-3-carboxylic acid, a heterocyclic non-proteinogenic amino acid. Its unique structure, featuring a tetrahydropyran ring, an amino group, and a carboxylic acid moiety, presents an interesting case for pKa prediction. The interplay of these functional groups within the cyclic framework dictates its ionization behavior, which in turn will define its utility in medicinal chemistry, particularly in the design of novel therapeutics. Through a detailed exploration of computational prediction methodologies, this whitepaper aims to provide a comprehensive understanding of the likely pKa values of this compound and the scientific rationale behind these predictions.

The Theoretical Underpinnings of pKa Prediction

The experimental determination of pKa, often through potentiometric titration, remains the gold standard.[1][2] However, in the early stages of drug discovery, where hundreds or thousands of compounds may be synthesized and screened, experimental approaches can be resource-intensive. Computational pKa prediction offers a rapid and cost-effective alternative to prioritize and guide synthetic efforts.[3][4]

Modern computational approaches to pKa prediction can be broadly categorized into two families:

-

Empirical and Machine Learning-Based Methods: These methods leverage large datasets of experimentally determined pKa values to build predictive models.[5][6][7] By analyzing the chemical features of molecules with known pKa values, algorithms can learn to predict the pKa of new, unseen molecules. Software like ACD/pKa, MoKa, and various open-source tools often employ these approaches, which are known for their speed and can be surprisingly accurate for compounds that are well-represented in the training data.[8][9]

-

Quantum Mechanics (QM)-Based Methods: These ab initio or first-principles methods calculate the pKa from the fundamental electronic structure of the molecule.[3][10] Techniques such as Density Functional Theory (DFT) are used to compute the Gibbs free energy change of the deprotonation reaction in a simulated aqueous environment, often using a Polarizable Continuum Model (PCM) to represent the solvent.[3][10][11] While computationally more demanding, QM-based methods can provide a deeper mechanistic understanding and are particularly valuable for novel chemical scaffolds that may not be well-represented in empirical models.[3]

For a molecule like this compound, a hybrid approach that considers both empirical data for similar structures and the nuanced electronic effects captured by QM methods is likely to yield the most reliable predictions.

Structural Analysis and Anticipated Ionization Behavior

The structure of this compound (CAS No. 1131623-12-5) contains two primary ionizable centers: the carboxylic acid group (-COOH) and the amino group (-NH2).[12]

-

The Carboxylic Acid Group (pKa1): Carboxylic acids are acidic due to the resonance stabilization of the resulting carboxylate anion upon deprotonation. The pKa of a typical aliphatic carboxylic acid is in the range of 4-5. The electron-withdrawing inductive effect of the nearby amino group and the oxygen atom within the tetrahydropyran ring is expected to lower the pKa of the carboxylic acid, making it more acidic than a simple alkyl carboxylic acid.[13][14][15][16]

-

The Amino Group (pKa2): The amino group is basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton. The pKa of the conjugate acid of a typical primary amine is in the range of 9-11. The electron-withdrawing effect of the adjacent carboxylic acid group will decrease the basicity of the amino group, thus lowering its pKa.

The tetrahydropyran ring itself, a saturated heterocyclic system, is generally considered to be electronically neutral and conformationally flexible.[17][18] However, the presence of the ring oxygen atom can exert a modest inductive effect.[19]

A Proposed Computational Workflow for pKa Prediction

To arrive at a robust prediction for the pKa values of this compound, a multi-faceted computational strategy is recommended. This workflow is designed to be self-validating by incorporating multiple lines of computational evidence.

Step-by-Step Methodology

-

Molecular Structure Preparation:

-

Obtain the 3D structure of this compound.

-

Perform a conformational search to identify the lowest energy conformer(s) in a simulated aqueous environment. This is crucial as the relative orientation of the functional groups can influence their pKa values.

-

-

Empirical/Machine Learning Prediction:

-

Quantum Mechanical Calculations (DFT):

-

For higher accuracy and mechanistic insight, employ DFT calculations. A common approach involves calculating the Gibbs free energy of the acid dissociation reaction in the gas phase and in solution.

-

The thermodynamic cycle for the deprotonation of the carboxylic acid (HA) and the protonation of the amino group (B) can be represented as:

-

HA (aq) ⇌ H+ (aq) + A- (aq)

-

BH+ (aq) ⇌ H+ (aq) + B (aq)

-

-

The pKa is then calculated using the equation: pKa = ΔG°(aq) / (2.303 * RT), where ΔG°(aq) is the standard Gibbs free energy change of the reaction in solution.

-

A suitable level of theory (e.g., B3LYP functional with a 6-31+G(d,p) basis set) and a continuum solvation model (e.g., SMD or PCM) are recommended for these calculations.[10][11]

-

-

Isodesmic Reaction Approach (for Refined QM Predictions):

-

To minimize systematic errors in the DFT calculations, an isodesmic reaction approach can be employed.[10][11] This involves calculating the pKa of the target molecule relative to a structurally similar molecule with a well-established experimental pKa. For the carboxylic acid pKa, a suitable reference could be a simple cyclic amino acid. For the amino group pKa, a reference like piperidine-3-carboxylic acid could be considered.

-

Visualization of the Computational Workflow

Caption: A schematic overview of the computational workflow for pKa prediction.

Predicted pKa Values and Discussion

Based on the described methodologies and knowledge of similar chemical structures, the following pKa values for this compound are predicted. It is important to note that without performing the actual calculations, these are expert estimations based on established principles. A similar compound, (R)-tetrahydro-2H-pyran-3-carboxylic acid, has a predicted pKa of 4.35 ± 0.20 for its carboxylic acid group.[20] The addition of an amino group at the 3-position is expected to influence this value.

| Ionizable Group | Predicted pKa Range | Rationale |

| Carboxylic Acid (-COOH) | 2.0 - 3.0 | The electron-withdrawing inductive effect of the protonated amino group (-NH3+) at the α-carbon significantly increases the acidity of the carboxylic acid. This is a common feature in α-amino acids. |

| Amino Group (-NH2) | 9.0 - 10.0 | The electron-withdrawing effect of the adjacent carboxylate group (-COO-) slightly decreases the basicity of the amino group compared to a simple alkyl amine. |

At physiological pH (approximately 7.4), this compound is expected to exist predominantly in its zwitterionic form , with a deprotonated carboxylate group (-COO⁻) and a protonated amino group (-NH3⁺). This ionization state will have significant implications for its physicochemical properties.

Implications for Drug Development

A thorough understanding of the pKa values of this compound is paramount for its successful application in drug design and development.

-

Solubility and Absorption: The zwitterionic nature at physiological pH suggests that the molecule will have good aqueous solubility. However, its ability to passively diffuse across lipid membranes (a key aspect of oral absorption) might be limited due to its charged state.

-

Salt Formation: Knowledge of the pKa values is essential for selecting appropriate counter-ions for salt formation, a common strategy to improve the solubility, stability, and manufacturability of active pharmaceutical ingredients (APIs).

-

Pharmacodynamics: The ionization state of the molecule can directly impact its ability to interact with its biological target. For instance, if the target binding site is hydrophobic, the charged zwitterionic form may not be optimal for binding. Conversely, ionic interactions with the target are often crucial for high-affinity binding.

-

Formulation Development: The pH-dependent solubility profile, dictated by the pKa values, will guide the formulation strategy to ensure adequate drug dissolution and stability in the final dosage form.

Conclusion

The prediction of pKa is a critical, data-driven step in the early assessment of drug candidates. For this compound, a combination of rapid empirical methods and more rigorous quantum mechanical calculations provides a comprehensive picture of its likely ionization behavior. The predicted pKa values suggest that this molecule will exist primarily as a zwitterion at physiological pH, a factor with profound consequences for its entire drug development lifecycle. By embracing these predictive sciences, researchers can make more informed decisions, accelerating the journey of promising molecules from the laboratory to the clinic.

References

- Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021-12-10).

- Protein pKa calculations - Wikipedia.

- Macro-pKa | Schrödinger.